

Unveiling the Thermochemical Profile of Ethyl 2-bromobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-bromobenzoate*

Cat. No.: *B105087*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available thermochemical data for **Ethyl 2-bromobenzoate** (CAS 6091-64-1), a key intermediate in various synthetic pathways. This document summarizes crucial energetic properties, outlines relevant experimental methodologies, and presents a logical synthesis pathway. The information herein is intended to support research, process development, and safety assessments involving this compound.

Core Thermochemical Data

Precise experimental thermochemical data for **Ethyl 2-bromobenzoate** is not readily available in the current literature. However, reliable calculated values provide valuable insights into its energetic characteristics. The following tables summarize the key thermochemical parameters, primarily derived from the Joback method, a group contribution method used for the prediction of thermophysical properties of pure components.

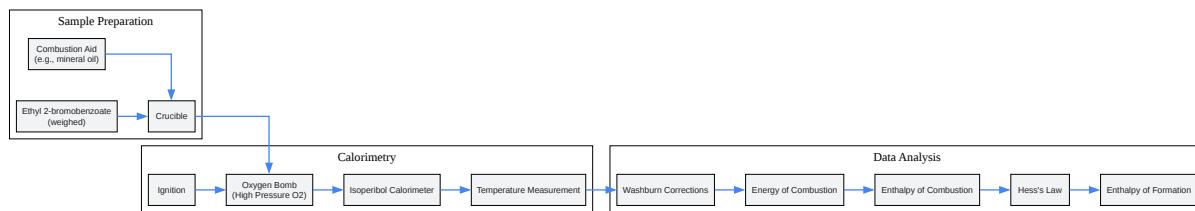
Table 1: Calculated Molar Thermochemical Properties of **Ethyl 2-bromobenzoate**

Property	Symbol	Value	Unit	Source
Standard Gibbs Free Energy of Formation (gas)	ΔfG°	-91.92	kJ/mol	[1]
Standard Enthalpy of Formation (gas)	$\Delta fH^\circ_{\text{gas}}$	-222.50	kJ/mol	[1]

Table 2: Other Predicted Thermochemical and Physical Properties

Property	Symbol	Description
Ideal Gas Heat Capacity	C_p, gas	The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure in the gaseous state.
Enthalpy of Fusion	$\Delta f_{\text{fus}}H^\circ$	The change in enthalpy resulting from providing energy, typically heat, to a specific quantity of the substance to change its state from a solid to a liquid at constant pressure.
Enthalpy of Vaporization	$\Delta f_{\text{vap}}H^\circ$	The amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas.

Note: Specific values for the properties listed in Table 2 are not available through common databases and would require dedicated experimental determination or higher-level computational studies.


Experimental Protocols for Thermochemical Analysis

While specific experimental studies on **Ethyl 2-bromobenzoate** are lacking, the following sections describe the standard methodologies that would be employed to determine its thermochemical properties.

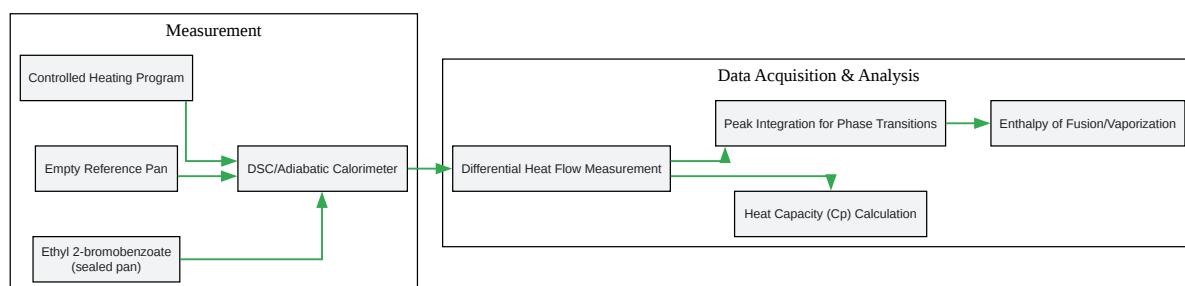
Determination of Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation of an organic compound like **Ethyl 2-bromobenzoate** is typically determined indirectly through combustion calorimetry.

Workflow for Combustion Calorimetry

[Click to download full resolution via product page](#)

Workflow for determining enthalpy of formation via combustion calorimetry.


- **Sample Preparation:** A precisely weighed sample of **Ethyl 2-bromobenzoate** is placed in a crucible, often with a known amount of a combustion aid (like mineral oil) to ensure complete combustion.

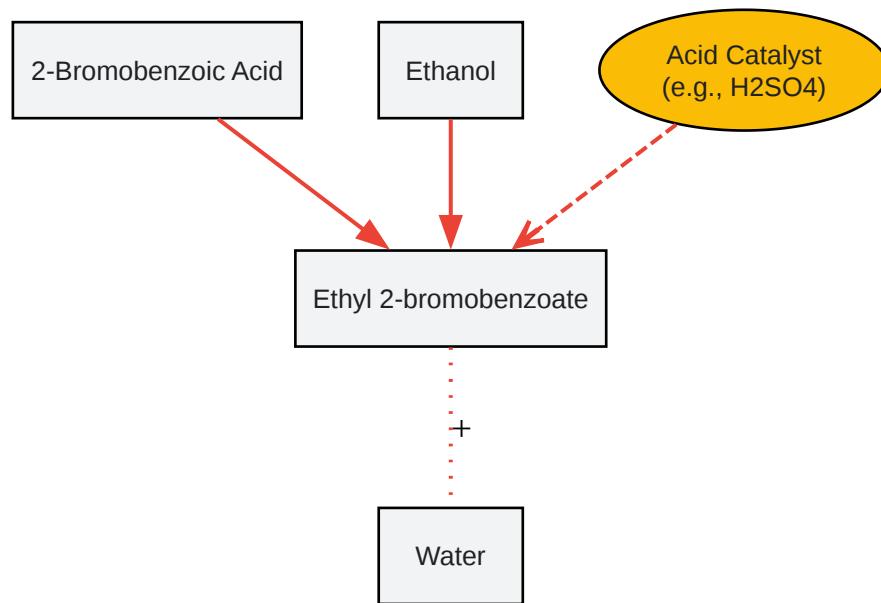
- Calorimetry: The crucible is sealed in a high-pressure vessel (an "oxygen bomb") which is then filled with pure oxygen. The bomb is submerged in a known mass of water in an isoperibol calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.
- Data Analysis: The raw temperature data is corrected for heat exchange with the surroundings (Washburn corrections). The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. This is then used to determine the standard enthalpy of combustion. Finally, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HBr), the standard enthalpy of formation of **Ethyl 2-bromobenzoate** can be calculated.

Determination of Heat Capacity and Phase Change Enthalpies

Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry are the primary techniques used to measure heat capacity and the enthalpies of phase transitions (fusion and vaporization).

Experimental Workflow for DSC/Adiabatic Calorimetry

[Click to download full resolution via product page](#)


General workflow for determining heat capacity and phase change enthalpies.

- Measurement: A small, accurately weighed sample of **Ethyl 2-bromobenzoate** is hermetically sealed in a sample pan. An empty pan is used as a reference. Both pans are placed in the calorimeter. The instrument subjects the pans to a precise, controlled temperature program.
- Data Acquisition and Analysis: The calorimeter measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample. Endothermic or exothermic peaks in the heat flow signal indicate phase transitions. The area under these peaks is integrated to determine the enthalpy of fusion or vaporization.

Synthesis Pathway

Ethyl 2-bromobenzoate is typically synthesized via Fischer esterification of 2-bromobenzoic acid with ethanol in the presence of a strong acid catalyst.

Fischer Esterification of 2-Bromobenzoic Acid

[Click to download full resolution via product page](#)

*Synthesis of **Ethyl 2-bromobenzoate**.*

This reaction involves the protonation of the carbonyl oxygen of 2-bromobenzoic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the oxygen atom of ethanol leads to the formation of a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and the final ester product is formed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Exp... [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [Unveiling the Thermochemical Profile of Ethyl 2-bromobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105087#thermochemical-data-for-ethyl-2-bromobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com